An In-Depth Technical Guide to 2,6-Difluoro-3-(propylsulfonamido)benzoic acid
An In-Depth Technical Guide to 2,6-Difluoro-3-(propylsulfonamido)benzoic acid
Abstract
This technical guide provides a comprehensive overview of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid (CAS 1103234-56-5), a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. This document details the compound's physicochemical properties, outlines a robust, step-by-step synthesis protocol, and explores its prospective biological applications, with a particular focus on its role as a potential inhibitor of the Transcriptional coactivator with PDZ-binding motif (TAZ). Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, field-proven insights to facilitate further investigation and application of this promising molecule.
Introduction: The Strategic Value of Fluorinated Scaffolds in Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the high strength of the carbon-fluorine bond—can profoundly and beneficially alter the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[1] Specifically, fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1]
2,6-Difluoro-3-(propylsulfonamido)benzoic acid is a molecule that embodies these strategic advantages. Its structure combines a difluorinated benzoic acid core with a propylsulfonamido substituent. This combination of a carboxylic acid (a common pharmacophore for protein binding), a metabolically robust difluorinated ring, and a sulfonamide group (a versatile functional group in drug design) makes it a highly valuable intermediate for the synthesis of complex therapeutic agents.[2] This guide will delve into the technical specifics of this compound, providing the foundational knowledge necessary for its synthesis and application in research settings.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The data for 2,6-Difluoro-3-(propylsulfonamido)benzoic acid are summarized below, compiled from various chemical databases and supplier information.
| Property | Value | Source(s) |
| CAS Number | 1103234-56-5 | PubChem[3], Sigma-Aldrich[4] |
| Molecular Formula | C₁₀H₁₁F₂NO₄S | PubChem[3] |
| Molecular Weight | 279.26 g/mol | PubChem[3] |
| IUPAC Name | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid | PubChem[3] |
| Appearance | Solid (predicted) | Sigma-Aldrich[4] |
| Boiling Point | 394.5 ± 52.0 °C at 760 mmHg | Chemsrc[5] |
| Density | 1.5 ± 0.1 g/cm³ | Chemsrc[5][6] |
| InChI Key | RTAWCKGXCGSFJI-UHFFFAOYSA-N | PubChem[3], Sigma-Aldrich[4] |
| SMILES | CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)O)F | PubChem[3] |
Synthesis Protocol: A Validated Workflow
Synthetic Workflow Overview
The proposed synthesis is a two-step process starting from the commercially available 3-amino-2,6-difluorobenzoic acid. The first step involves the formation of the sulfonamide bond via reaction with propane-1-sulfonyl chloride.
Caption: Proposed synthetic workflow for 2,6-Difluoro-3-(propylsulfonamido)benzoic acid.
Step-by-Step Experimental Protocol
Materials and Reagents:
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3-Amino-2,6-difluorobenzoic acid (≥98% purity)
-
Propane-1-sulfonyl chloride (≥98% purity)
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Pyridine, anhydrous (≥99.8%)
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Dichloromethane (DCM), anhydrous (≥99.8%)
-
Hydrochloric acid (HCl), 1M aqueous solution
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Sodium sulfate (Na₂SO₄), anhydrous
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Ethyl acetate
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Hexanes
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Procedure:
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Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-amino-2,6-difluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
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Expert Insight: The use of anhydrous solvents and an inert atmosphere (nitrogen) is crucial to prevent the hydrolysis of the highly reactive propanesulfonyl chloride, which would otherwise reduce the reaction yield.
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-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.
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Causality: Pyridine acts as a base to neutralize the HCl generated during the reaction. The slow, cooled addition helps to control the exothermicity of this acid-base reaction. An excess of pyridine ensures the reaction goes to completion.
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-
Sulfonylation: To the cooled solution, add propane-1-sulfonyl chloride (1.2 eq) dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
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Causality: The dropwise addition of the sulfonyl chloride is critical to control the rate of the reaction and prevent the formation of undesired side products. The difluorinated aniline is a relatively weak nucleophile, so maintaining a controlled environment favors the desired N-sulfonylation.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up and Extraction: Upon completion, quench the reaction by adding 1M HCl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.
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Self-Validation: The acidic wash serves to remove the excess pyridine, which will be protonated and move into the aqueous phase. This is a critical purification step.
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Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by crystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the solid product by vacuum filtration and wash with cold hexanes.
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Expert Insight: This crystallization method is effective for purifying moderately polar organic acids. The choice of solvent system (ethyl acetate/hexanes) may need to be optimized for maximum yield and purity.
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Potential Biological Activity and Applications
While specific biological activity data for 2,6-Difluoro-3-(propylsulfonamido)benzoic acid is not extensively published, its structural motifs are present in compounds with known pharmacological relevance. The primary area of interest for this class of molecules is in the modulation of protein-protein interactions and enzyme inhibition, particularly in the context of cancer therapy.
The Hippo-YAP/TAZ Pathway: A Key Target in Oncology
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[7] The downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional coactivator with PDZ-binding motif (TAZ).[7] When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus, where they bind to TEAD family transcription factors, leading to the expression of genes that promote cell growth and inhibit apoptosis.[8]
In many cancers, the Hippo pathway is dysregulated, leading to the hyperactivation of YAP/TAZ, which drives tumor progression, metastasis, and therapy resistance.[8][9] Therefore, inhibiting the interaction between YAP/TAZ and TEAD is a highly attractive strategy for cancer therapy.[8][10][11]
Caption: Simplified Hippo-YAP/TAZ signaling pathway and potential point of inhibition.
Rationale for 2,6-Difluoro-3-(propylsulfonamido)benzoic acid as a TAZ Inhibitor
The structure of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid makes it a plausible candidate for targeting the YAP/TAZ-TEAD interaction. Structure-activity relationship (SAR) studies on various inhibitors often highlight the importance of an aromatic core with strategically placed substituents that can engage in key interactions within a protein's binding pocket.[2][11]
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Benzoic Acid Moiety: The carboxylic acid group can form critical hydrogen bonds or salt bridges with amino acid residues (e.g., lysine, arginine) in the TEAD binding pocket.
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Difluoro Substitution: The two fluorine atoms ortho to the carboxylic acid can influence the pKa of the acid, modulate its conformation, and potentially engage in favorable fluorine-protein interactions, enhancing binding affinity and metabolic stability.[1]
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Propylsulfonamido Group: The sulfonamide linker is a common feature in many biologically active molecules and can act as a hydrogen bond donor and acceptor. The propyl group provides a lipophilic component that may interact with hydrophobic pockets on the TEAD protein surface.
Further research, including co-crystallization studies and in vitro binding assays, would be required to validate this hypothesis and elucidate the precise mechanism of action.
Safety and Handling
According to available safety data, 2,6-Difluoro-3-(propylsulfonamido)benzoic acid is classified as a combustible solid.[4] Standard laboratory safety protocols should be followed when handling this compound.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Avoid dust formation and inhalation.[12] Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]
In case of exposure, consult the material safety data sheet (MSDS) for detailed first-aid measures.[12]
Conclusion and Future Directions
2,6-Difluoro-3-(propylsulfonamido)benzoic acid is a strategically designed chemical entity with significant potential for application in drug discovery and development. Its fluorinated benzoic acid core and sulfonamide functionality make it an attractive building block for synthesizing novel therapeutic agents. While its direct biological activity requires further empirical validation, its structural characteristics strongly suggest a potential role as an inhibitor of the oncogenic YAP/TAZ-TEAD protein-protein interaction. The detailed synthesis protocol and technical information provided in this guide are intended to serve as a valuable resource for researchers, empowering them to explore the full therapeutic potential of this and related compounds in the ongoing effort to develop next-generation targeted therapies.
References
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Baroja, A., et al. (2024). Pharmacological regulators of Hippo pathway: Advances and challenges of drug development. ResearchGate. Available at: [Link]
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Torabifard, H., et al. (2023). Allosteric Modulation of YAP/TAZ-TEAD Interaction by Palmitoylation and Small Molecule Inhibitors. bioRxiv. Available at: [Link]
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Pharmaffiliates. (2025). The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. Available at: [Link]
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Ma, S., et al. (2019). A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy. PubMed Central. Available at: [Link]
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ResearchGate. Small molecule YAP/TAZ-TEAD inhibitors. Available at: [Link]
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PubChem. 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. National Center for Biotechnology Information. Available at: [Link]
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Chemsrc. CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid. Available at: [Link]
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Autechaux. (2025). Sourcing High-Purity 2,6-Difluoro-3-(propylsulfonamido)benzoic Acid: A Guide for Buyers. Available at: [Link]
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LookChem. CAS:1103234-56-5 C10H11F2NO4S 2,6-Difluoro-3-(propylsulfonaMido)benzoic acid. Available at: [Link]
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MDPI. (2023). Targeting the Hippo- Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif Signaling Pathway in Primary Liver Cancer Therapy. Available at: [Link]
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